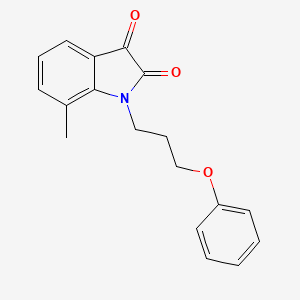

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione

説明

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione is a synthetic organic compound belonging to the indole family Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

特性

IUPAC Name |

7-methyl-1-(3-phenoxypropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-13-7-5-10-15-16(13)19(18(21)17(15)20)11-6-12-22-14-8-3-2-4-9-14/h2-5,7-10H,6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYGFKZPJQSCOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)C(=O)N2CCCOC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with commercially available indole derivatives.

Alkylation: The indole core is alkylated using 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.

Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the dione functionality at the 2,3-positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones.

Reduction: Reduction reactions can convert the dione to diols.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 5-position.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Oxidation: Quinones.

Reduction: Diols.

Substitution: Halogenated or nitrated indole derivatives.

科学的研究の応用

Chemical Synthesis and Research Applications

Building Block for Organic Synthesis

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.

Reactivity and Transformations

The compound undergoes several chemical reactions, including:

- Oxidation : Can be oxidized to form quinones.

- Reduction : The indole-2,3-dione moiety can be reduced to indoline derivatives.

- Substitution Reactions : The phenoxypropyl group can participate in nucleophilic substitution reactions.

These reactions are essential for creating derivatives that may exhibit enhanced biological activities or improved material properties.

Antimicrobial and Anticancer Properties

Research has indicated that this compound possesses potential antimicrobial and anticancer activities. In vitro studies have shown that derivatives of indoline-2,3-dione can inhibit specific enzymes associated with cancer progression, such as α-glucosidase and α-amylase .

Mechanism of Action

The compound likely interacts with biological targets such as enzymes or receptors, modulating their activity. This interaction can lead to inhibition of cell proliferation or induction of apoptosis in cancer cells. The specific pathways and targets may vary depending on the context of use.

Medicinal Chemistry

Therapeutic Development

this compound is being investigated for its potential therapeutic effects. It has been explored as a lead compound for drug development aimed at treating various diseases, including diabetes and cancer .

Case Studies in Drug Development

- Diabetes Management : A series of indoline-2,3-dione derivatives were synthesized and evaluated for their inhibitory effects on α-glucosidase and α-amylase enzymes, showing promising results for managing blood glucose levels .

- Anticancer Activity : Compounds based on the indoline scaffold have been tested against human tumor cell lines, demonstrating significant antimitotic activity with mean growth inhibition rates indicating potential as anticancer agents .

Industrial Applications

Material Science

In addition to its biological applications, this compound is utilized in the synthesis of dyes and pigments. Its unique chemical structure contributes to the development of materials with specific optical properties.

作用機序

The mechanism of action of 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione involves its interaction with specific molecular targets. The phenoxypropyl group can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Similar Compounds

- 7-Methyl-1-(3-phenoxypropyl)-3-propyl-1,4-diazepane

- 7-Methyl-1-(3-phenoxypropyl)-2,3-dihydro-1H-1,3-benzodiazole-2-thione

- 7-Methyl-1-(3-phenoxypropyl)-3,4-dihydro-1,4-benzodiazepine-2,5-dione

Uniqueness

Compared to these similar compounds, 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione stands out due to its unique indole core structure and the presence of the dione functionality

生物活性

7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione is an indole derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to compile and analyze the available research findings regarding the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methyl group at the 7-position and a phenoxypropyl substituent at the nitrogen atom, which is crucial for its biological activity.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that various indole derivatives inhibit cell proliferation in several cancer cell lines, such as:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| HT-29 (Colon Cancer) | 39.7 | Moderate Inhibition |

| SK-OV-3 (Ovarian Cancer) | 46.6 | Moderate Inhibition |

| MCF-7 (Breast Cancer) | Not specified | Significant Activity |

These findings suggest that the compound may disrupt critical signaling pathways involved in cancer cell proliferation and survival, such as the NF-kB/mTOR/PI3K/Akt pathways .

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes and disrupt cellular processes. Studies have shown that certain indole derivatives possess significant antibacterial activity against various pathogens, although specific data for this compound is limited .

Anti-inflammatory Effects

Indoles are known to exhibit anti-inflammatory effects through the modulation of cytokine production and inhibition of inflammatory pathways. The potential of this compound in this regard has not been extensively studied but aligns with the known activities of related indole compounds .

The biological activity of indole derivatives often involves interaction with multiple molecular targets. For instance:

- Inhibition of Kinases : Indoles can inhibit various kinases involved in cancer signaling pathways.

- Regulation of Gene Expression : They may affect gene expression related to apoptosis and cell cycle regulation.

Research indicates that compounds like this compound may exert their effects by modulating these pathways, although specific mechanisms require further elucidation .

Case Studies

Several studies have investigated the structure–activity relationships (SAR) of indole derivatives:

- Study on Anticancer Properties : A series of indole derivatives were synthesized and tested against cancer cell lines. The results indicated that modifications at specific positions significantly influenced their potency against different cancer types .

- Antimicrobial Evaluation : Research evaluated the antimicrobial efficacy of various indole derivatives against Mycobacterium tuberculosis. It was found that certain structural modifications enhanced activity against resistant strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Methyl-1-(3-phenoxypropyl)indoline-2,3-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging indoline-2,3-dione derivatives and phenoxypropyl halides. To optimize yields, employ Design of Experiments (DoE) strategies such as factorial design to systematically vary parameters like temperature, solvent polarity, and catalyst loading. Statistical analysis of these variables minimizes trial-and-error approaches and identifies optimal conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like the indoline-dione carbonyl. High-resolution mass spectrometry (HRMS) validates molecular weight. For advanced structural elucidation, compare experimental data with quantum chemical calculations (e.g., DFT-B3LYP/6-31G*) .

Q. How should researchers handle hazardous intermediates during synthesis?

- Methodological Answer : Follow strict safety protocols: use fume hoods for volatile reagents, wear PPE (gloves, goggles), and conduct reactions involving toxic intermediates (e.g., halides) in inert atmospheres. Post-reaction, segregate waste using chemical compatibility charts and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of the compound’s electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict molecular orbitals, charge distribution, and reaction pathways. For example, calculate the HOMO-LUMO gap to assess electrophilicity or simulate transition states for mechanistic insights. Integrate computational results with experimental kinetics to validate reaction mechanisms .

Q. What experimental design strategies resolve contradictions in reported catalytic efficiencies for indoline-dione derivatives?

- Methodological Answer : Use response surface methodology (RSM) to model non-linear interactions between variables (e.g., catalyst type, solvent). Replicate conflicting studies under controlled conditions and apply ANOVA to identify outliers. Cross-validate results with in situ spectroscopic monitoring (e.g., Raman) to detect intermediate species that may explain discrepancies .

Q. How do reactor design and scale-up parameters influence the synthesis of this compound?

- Methodological Answer : For batch reactors, optimize mixing efficiency and heat transfer using computational fluid dynamics (CFD). For continuous flow systems, assess residence time distribution (RTD) to minimize side reactions. Scale-up requires dimensionless number analysis (e.g., Reynolds, Damköhler) to maintain reaction kinetics across geometries .

Q. What role does the phenoxypropyl moiety play in modulating biological activity, and how can structure-activity relationships (SAR) be explored?

- Methodological Answer : Synthesize analogs with varying alkyl chain lengths or substituted phenoxy groups. Test bioactivity (e.g., enzyme inhibition) and correlate with steric/electronic parameters (logP, Hammett constants). Molecular docking studies can predict binding interactions with target proteins, guiding rational design .

Q. How can machine learning enhance reaction condition prediction for novel indoline-dione derivatives?

- Methodological Answer : Train models on existing reaction datasets (e.g., Reaxys) using descriptors like solvent polarity, temperature, and catalyst class. Validate predictions with high-throughput experimentation (HTE) and iteratively refine models via active learning. ICReDD’s integrated computational-experimental framework exemplifies this approach .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。